n4-Butyl-6-chloropyrimidine-4,5-diamine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences
Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental component of life itself. mdpi.comwjarr.com Its derivatives, uracil (B121893), thymine, and cytosine, are the essential building blocks of nucleic acids, DNA and RNA, carrying the genetic code of all living organisms. mdpi.com Beyond this central role, the pyrimidine scaffold is found in a wide array of natural products, including thiamine (B1217682) (vitamin B1). mdpi.com The inherent biological significance of the pyrimidine core has made it a focal point for chemists and biologists for over a century, leading to the discovery and development of numerous compounds with profound impacts on human health and technology. mdpi.comwjarr.com
Overview of Pyrimidinediamine Scaffolds in Medicinal Chemistry and Materials Science Research
The introduction of amino groups to the pyrimidine ring, creating pyrimidinediamines, significantly enhances the molecule's chemical diversity and potential for interaction with biological targets. This scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Pyrimidinediamine derivatives have been investigated for a wide spectrum of pharmacological activities, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. wjarr.com The ability of the diamino-substituted pyrimidine to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal candidate for designing enzyme inhibitors and receptor ligands. nih.gov In materials science, the electron-rich nature and hydrogen-bonding capabilities of pyrimidinediamines are exploited in the design of supramolecular assemblies, organic light-emitting diodes (OLEDs), and other functional materials.
Focus on n4-Butyl-6-chloropyrimidine-4,5-diamine within Pyrimidinediamine Research
Within the extensive family of pyrimidinediamines, This compound represents a specific and synthetically useful intermediate. Its structure, featuring a butyl group at the N4 position, a chlorine atom at the C6 position, and two amino groups at the C4 and C5 positions, provides a versatile platform for further chemical modification. The chlorine atom, in particular, serves as a reactive handle, allowing for the introduction of various other functional groups through nucleophilic substitution reactions. This makes the compound a valuable starting material for the synthesis of more complex, poly-substituted pyrimidine derivatives with tailored properties. While direct research on the biological activities of this compound itself is limited, its importance lies in its role as a precursor to a multitude of other compounds with potential therapeutic applications.
The table below summarizes the key structural features of this compound.
| Feature | Description |
| Core Structure | Pyrimidine |
| Substituent at C4 | N-butylamino |
| Substituent at C5 | Amino |
| Substituent at C6 | Chloro |
General Historical Context of Pyrimidine Synthesis and Derivatization in Academic Research
The history of pyrimidine chemistry dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. The elucidation of the structures of the nucleobases in the early 20th century further fueled interest in this class of compounds. Early synthetic methods often involved the condensation of β-dicarbonyl compounds with urea (B33335) or amidines. Over the decades, a vast array of synthetic methodologies has been developed to create a diverse range of substituted pyrimidines. The de novo synthesis of pyrimidines in biological systems, starting from simple precursors like aspartate and carbamoyl (B1232498) phosphate, has also been extensively studied, providing insights into fundamental biochemical pathways. utah.eduslideshare.net The ongoing development of novel synthetic routes and derivatization strategies continues to expand the chemical space of pyrimidine-based compounds, enabling the exploration of new scientific frontiers.
Detailed Research Findings
While extensive peer-reviewed research focusing directly on the end applications of This compound is not widely available in public literature, its significance is evident from its role as a key intermediate in synthetic chemistry. The primary research findings related to this compound are centered on its synthesis and its utilization as a building block for more complex heterocyclic systems, particularly purine (B94841) analogs and other substituted pyrimidines.
Synthesis and Chemical Properties
The synthesis of This compound is typically achieved through the reaction of a di-chlorinated pyrimidine precursor with butylamine (B146782). A common starting material is 5-amino-4,6-dichloropyrimidine (B16409). The reaction involves the selective nucleophilic substitution of one of the chlorine atoms by the butylamine.
A specific synthetic route has been reported with the following conditions:
Reactants: 5-Amino-4,6-dichloropyrimidine and Butylamine
Reagents: Triethylamine (B128534)
Solvent: Butan-1-ol
Temperature: 90 °C
Time: 16 hours
Yield: 83%
The fundamental chemical and physical properties of This compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₃ClN₄ |
| Molecular Weight | 200.67 g/mol |
| CAS Number | 41259-67-0 |
| Physical Form | Solid |
Data sourced from publicly available chemical supplier information.
Application as a Synthetic Intermediate
The primary utility of This compound in research is as a precursor for the synthesis of bicyclic heterocyclic systems, most notably purine analogs. The adjacent amino groups at the C4 and C5 positions can be cyclized with various one-carbon synthons to form the imidazole (B134444) ring of the purine scaffold.
The general transformation can be depicted as:
This compound + One-carbon source → Substituted Purine
This strategy allows for the creation of a library of purine derivatives with a butyl group at the N9 position (by convention of purine numbering after cyclization) and a chlorine atom at the C6 position. The C6-chloro substituent on the resulting purine is itself a reactive site, enabling further diversification of the molecule through reactions like Suzuki cross-coupling, which can introduce various aryl or heteroaryl groups. researchgate.net
This synthetic versatility is of high interest in medicinal chemistry. Purine analogs are a well-established class of therapeutic agents, with applications as anticancer and antiviral drugs. nih.gov The ability to synthesize novel, substituted purines from intermediates like This compound is a critical step in the drug discovery process. Patent literature suggests that pyrimidinediamine scaffolds are used in the synthesis of kinase inhibitors and other targeted therapies. For instance, related 2,4-diamino-6-chloropyrimidine derivatives are key starting materials for the synthesis of Minoxidil, a well-known medication. patsnap.compatsnap.com While a direct line to a specific marketed drug from This compound is not publicly documented, its structural motifs are present in compounds investigated for therapeutic properties, such as in the development of inhibitors for various biological targets. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-N-butyl-6-chloropyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-2-3-4-11-8-6(10)7(9)12-5-13-8/h5H,2-4,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTOSXADXKQKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280956 | |
| Record name | n4-butyl-6-chloropyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41259-67-0 | |
| Record name | N4-Butyl-6-chloro-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41259-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 19203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041259670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19203 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n4-butyl-6-chloropyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Studies of N4 Butyl 6 Chloropyrimidine 4,5 Diamine and Analogs
Reactivity of the Chloro-Substituent in Pyrimidinediamines
The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which makes halogen substituents particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity is significantly greater than that of analogous benzene (B151609) halides and forms the basis for the synthetic utility of chloropyrimidines. mdpi.comresearchgate.net
The chlorine atom at the C6 position of N4-butyl-6-chloropyrimidine-4,5-diamine is a prime site for nucleophilic displacement. Halogenated pyrimidines are versatile substrates for a variety of SNAr processes, allowing for the introduction of a wide array of functional groups. nih.govrsc.org These reactions typically involve the attack of a nucleophile on the carbon atom bearing the halogen, followed by the departure of the halide ion.
Common nucleophiles used in these reactions include primary and secondary amines, alkoxides, and phenoxides. nih.govrsc.org For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the straightforward substitution of the chlorine atom. rsc.org The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various amine nucleophiles also proceeds via displacement of a halogen, demonstrating the general applicability of this reaction type. researchgate.netnih.gov
Table 1: Examples of Nucleophilic Displacement on Chloropyrimidines
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | 4-(Dimethylamino)pyrimidine derivative | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | 4-Phenoxypyrimidine derivative | rsc.org |
| 5-Chloro-2,4,6-trifluoropyrimidine | Primary/Secondary Amines | Aminofluoropyrimidine derivatives | researchgate.netnih.gov |
The regioselectivity of nucleophilic substitution on polyhalogenated pyrimidines is governed by the electronic and steric environment of each halogenated position. The positions on the pyrimidine ring (C2, C4, C5, C6) exhibit intrinsic differences in reactivity. mdpi.com
For the commonly used 2,4-dichloropyrimidines, nucleophilic attack, including Suzuki cross-coupling, preferentially occurs at the C4 position. mdpi.com This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com However, this selectivity can be reversed due to steric hindrance, for example, when a bulky substituent is present at the adjacent C5 position. mdpi.com
In the case of 5-chloro-2,4,6-trifluoropyrimidine, the C4 and C6 positions are the most activated towards nucleophilic attack due to the influence of the ring nitrogen atoms. nih.gov However, the steric bulk of both the incoming nucleophile and the adjacent C5-chloro substituent plays a crucial role. As the size of the nucleophile increases, substitution at the less sterically hindered C2 position becomes more favorable, even though it is electronically less activated than the C4/C6 positions. nih.gov This demonstrates a delicate balance between electronic activation and steric hindrance in determining the reaction outcome.
The reactivity of a chloro-substituent is significantly modulated by other groups attached to the pyrimidine ring. Electron-withdrawing groups generally enhance the susceptibility of the ring to nucleophilic attack by further decreasing its electron density. nih.gov Conversely, electron-donating groups can decrease this reactivity.
In this compound, the two amino groups (at C4 and C5) are electron-donating. However, their effect is complex. The C5-amino group is adjacent to the C6-chloro group, while the C4-butylamino group is para. These groups can influence the electrophilicity of the C6 carbon.
Studies on substituted 2,4-dichloropyrimidines have shown that the electronic nature (donating or withdrawing) of substituents at the C6 position does not always have a significant impact on the yields of Suzuki coupling reactions. mdpi.com More profound are directing effects arising from non-covalent interactions. For example, in 2-MeSO₂-4-chloropyrimidine, substitutions with alkoxides occur selectively at the C2 position, contrary to the usual C4 selectivity. This is because the alkoxide forms a hydrogen bond with the methyl group of the C2-substituent, directing the nucleophile to the proximate position and lowering the activation energy for C2 attack. wuxiapptec.com Similarly, the amino groups in this compound could potentially direct certain reagents through hydrogen bonding.
Reactivity of the Amino-Substituents (N4 and N5) in Pyrimidinediamines
The N4-butylamino and N5-amino groups are key reactive sites, susceptible to a variety of chemical transformations common to primary and secondary amines. libretexts.org
Both the primary (N5-NH₂) and secondary (N4-NH-butyl) amino groups possess a lone pair of electrons on the nitrogen atom, making them nucleophilic. They can undergo a range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation/Arylation: Reaction with alkyl or aryl halides, although over-alkylation can be an issue. youtube.com
Reaction with Carbonyls: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to form secondary or tertiary amines.
Reaction with Formaldehyde (B43269): Aminopyrimidines are known to react with formaldehyde to yield corresponding methylol derivatives or methylenebis(aminopyrimidines). nih.gov
The relative reactivity of the N4 and N5 positions can be influenced by steric hindrance from the butyl group at N4 and the chloro group at C6. Generally, the primary N5-amino group would be expected to be more sterically accessible than the secondary N4-butylamino group.
Table 2: Common Reactions of Amino Groups
| Reagent Type | Reaction | Product Type | Reference |
|---|---|---|---|
| Acetic Anhydride | Acylation | Amide | youtube.com |
| Methyl Iodide | Methylation | Methylated Amine | youtube.com |
| Formaldehyde | Condensation | N-Methylol or Methylenebis derivative | nih.gov |
The 4,5-diamine arrangement is a classic structural motif for the synthesis of fused heterocyclic systems, most notably purines and pteridines. This configuration allows for cyclization reactions where the two amino groups react with a reagent containing two electrophilic centers (or a single center that can react twice) to form a new five- or six-membered ring fused to the pyrimidine core.
For example, reacting a pyrimidine-4,5-diamine with formic acid, a trialkyl orthoformate, or formamide (B127407) typically leads to the formation of a purine (B94841) ring system. Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of a pteridine (B1203161) ring. The intramolecular cyclization of 7-hydrazido-1,2,3-triazolo[4,5-d]pyrimidines to form a new fused tricyclic system exemplifies the propensity of these diamine-derived structures to undergo ring-closure reactions. The this compound serves as a direct precursor for a variety of N9-substituted purine analogs, where the butyl group remains on the exocyclic amino group of the final fused product.
Mechanistic Investigations of Pyrimidine Reactions
The reactivity of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, with broad implications in medicinal and materials science. Understanding the underlying mechanisms of reactions involving substituted pyrimidines, such as this compound, is crucial for the rational design of synthetic routes and the development of novel compounds. This section delves into the mechanistic investigations of pyrimidine reactions, focusing on reaction pathways, kinetic studies, and advanced in-situ monitoring techniques.
Elucidation of Reaction Pathways and Intermediates
The synthesis of N4-substituted-6-chloropyrimidine-4,5-diamines and their analogs predominantly proceeds through nucleophilic aromatic substitution (SNAr). In this pathway, an amine nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a leaving group, typically a halide.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.gov The initial step is the nucleophilic attack on the carbon atom bearing the leaving group, which forms a discrete, non-aromatic anionic σ-complex known as a Meisenheimer complex. chemrxiv.org This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and other substituents. The aromaticity of the ring is then restored in the subsequent elimination step, where the leaving group is expelled.
Recent computational and experimental studies have provided more nuanced insights, suggesting that some SNAr reactions may proceed through a concerted mechanism, where the formation of the new bond and the breaking of the old bond occur in a single transition state, without the formation of a stable Meisenheimer intermediate. nih.govresearchgate.net The specific pathway, whether stepwise or concerted, is influenced by the nature of the pyrimidine substrate, the nucleophile, the leaving group, and the reaction conditions.
In the context of 4,6-dichloropyrimidines, the reaction with amines can proceed sequentially. The first amination occurs at one of the chloro-substituted positions. For instance, the synthesis of this compound involves the reaction of a precursor like 5-amino-4,6-dichloropyrimidine (B16409) with butylamine (B146782). The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to result in the formation of disubstituted dialkyl/arylamine pyrimidines, where the Meisenheimer complex is thought to play a key role in the reaction mechanism. chemrxiv.org
Furthermore, studies on related systems like 4-amino-6-chloropyrimidines have revealed the existence of tautomeric equilibria (amine-imine forms), which can influence their reactivity and the potential for side reactions, such as N,N-diheteroarylation. nih.gov The investigation of these equilibria and the characterization of intermediates are often carried out using spectroscopic techniques like NMR. nih.gov
A proposed reaction pathway for the formation of a disubstituted aminopyrimidine from a dichlorinated precursor is outlined below:
| Step | Reactants | Intermediate/Transition State | Product | Description |
| 1 | 4,6-Dichloropyrimidine (B16783) + Amine (R-NH₂) | Meisenheimer Complex 1 | 4-Amino-6-chloropyrimidine (B18116) | First nucleophilic aromatic substitution. |
| 2 | 4-Amino-6-chloropyrimidine + Amine (R'-NH₂) | Meisenheimer Complex 2 | 4-Amino-6-(R'-amino)pyrimidine | Second nucleophilic aromatic substitution. |
Kinetic Studies of Pyrimidine Formation and Transformation
Kinetic studies provide quantitative data on reaction rates, offering deeper insights into reaction mechanisms and allowing for the optimization of reaction conditions. For pyrimidine derivatives, kinetic analyses have been employed to understand the factors governing the rates of their formation and subsequent transformations.
Studies on the amination of 4,6-dichloropyrimidine have provided valuable kinetic data. The reaction rates are influenced by the nature of the amine nucleophile and the solvent. For example, 2-chloropyrimidine (B141910) is approximately 100 times more reactive than chloropyrazine in reactions with amines. researchgate.net
In a study investigating the prototropic equilibrium in 4-amino-6-chloropyrimidines using variable temperature NMR, the sum of the reaction rate constants (k = kₐ + kₑ) and the equilibrium constant (K = kₐ/kₑ) were determined. The activation energy characteristics (ΔH≠ and ΔS≠) were calculated using the Eyring equation, revealing that while the enthalpy and entropy of activation can differ significantly, the Gibbs free energy shows less dependence on the structure of the amine substituent. nih.gov
The following table presents hypothetical kinetic data for the reaction of a substituted chloropyrimidine with an amine, illustrating the type of information obtained from such studies.
| Amine | Concentration (mol/L) | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Butylamine | 0.1 | 25 | 1.2 x 10⁻⁴ | 55 |
| Butylamine | 0.1 | 50 | 4.5 x 10⁻⁴ | 55 |
| Aniline | 0.1 | 25 | 3.0 x 10⁻⁵ | 62 |
| Aniline | 0.1 | 50 | 1.3 x 10⁻⁴ | 62 |
This table contains illustrative data and does not represent actual experimental results for this compound.
Computational studies have also been employed to model reaction energy profiles and calculate energy barriers for the substitution at different positions on the pyrimidine ring. For instance, in 2-MeSO₂-4-chloropyrimidine, the calculated energy barrier for SNAr at the C-2 position was found to be significantly lower than at the C-4 position, explaining the observed regioselectivity. wuxiapptec.com Such computational approaches are invaluable for predicting reactivity and understanding reaction kinetics at a molecular level.
In-Situ Monitoring Techniques for Reaction Mechanisms (e.g., Real-Time Ultrafast Multidimensional NMR Spectroscopy)
Traditional methods for studying reaction mechanisms often rely on the analysis of quenched reaction aliquots, which may not accurately represent the dynamic nature of the chemical process. In-situ monitoring techniques provide real-time data, allowing for the direct observation of reactants, intermediates, and products as the reaction progresses.
Among the most powerful in-situ techniques is real-time ultrafast multidimensional NMR spectroscopy. nih.gov This method has been successfully applied to monitor the synthesis of pyrimidines, providing unprecedented structural and dynamic insights. nih.govwuxiapptec.com By acquiring a series of 2D NMR spectra in rapid succession, researchers can track the evolution of different species over the course of a reaction. This approach has enabled the confirmation of postulated intermediates and the discovery of previously undetected ones in the formation of alkylpyrimidines. nih.govwuxiapptec.com
The application of real-time 2D dynamic analysis allows for the collection of a vast number of datasets during a reaction, which can be used to construct a detailed picture of the reaction mechanism. For example, in one study, up to 2500 2D NMR datasets were collected over a nearly 100-minute reaction, enabling the proposal of a complete mechanism involving concurrent reaction pathways. nih.govwuxiapptec.com
Other in-situ monitoring techniques that can be applied to study pyrimidine reactions include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups in real-time.
Mass Spectrometry: Techniques like ESI-MS can be used to detect and identify transient intermediates in the reaction mixture.
UV-Vis Spectroscopy: This can be useful for tracking the concentration of chromophoric species throughout the reaction.
The data obtained from these in-situ methods are crucial for building accurate kinetic models and for a comprehensive understanding of the intricate mechanistic details of pyrimidine chemistry.
Theoretical and Computational Chemistry of N4 Butyl 6 Chloropyrimidine 4,5 Diamine and Pyrimidinediamine Systems
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are used to determine geometric parameters, energetic properties, and molecular orbitals, which are fundamental to understanding their chemical nature and reactivity. researchgate.netresearchgate.net Computational modeling allows for the exploration of conformational and dynamical features, providing insights into the molecule's internal motions at an atomic level. researchgate.net
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, stability, and the charge transfer that can occur within the molecule. researchgate.net
In studies of various pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are employed to compute these values. jchemrev.com For instance, analysis of 2,6-diamino-4-chloropyrimidine cocrystallized with succinic acid revealed a HOMO-LUMO energy gap of 5.19 eV, indicating significant stability. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This analysis is crucial for understanding potential sites of interaction. mdpi.com
Table 1: Representative Quantum Chemical Parameters for Pyrimidine Derivatives
| Compound System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source(s) |
|---|---|---|---|---|---|
| 4-aminopyrazolo[3,4-d]pyrimidine Tautomers | B3LYP/6-31G** | -5.78 to -6.23 | -0.65 to -1.25 | 4.98 to 5.13 | researchgate.net |
| 2,6-Diamino-4-chloropyrimidine–succinic Acid | B3LYP/6–311++G(d,p) | -6.23 | -1.04 | 5.19 | researchgate.net |
Note: Data is for representative systems and illustrates the application of DFT. Values for the specific title compound may vary.
Quantum chemical methods are instrumental in mapping the energetic landscapes of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For pyrimidines, transition state analysis has been used to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com For example, in the reaction of 2,4-dichloropyrimidines, DFT calculations can determine the relative energy barriers for nucleophilic attack at the C2 versus the C4 position. wuxibiology.comwuxiapptec.com Calculations for one such reaction showed that the energy of the C4 transition state was 1.00 kcal/mol higher than that of the C2 transition state, indicating a preference for reaction at the C2 position under those specific conditions. wuxibiology.com Infrared vibration calculations are used to confirm a true transition state by identifying a single imaginary frequency. wuxibiology.com This type of analysis is vital for predicting reaction outcomes and optimizing synthetic strategies. wuxiapptec.com
The reactivity and regioselectivity of chloropyrimidines are highly sensitive to the electronic and steric effects of other substituents on the ring. wuxibiology.com Computational tools can effectively predict these outcomes. The SNAr reaction is a key transformation for functionalizing pyrimidine rings. wuxibiology.com
In the case of 2,4-dichloropyrimidines, nucleophilic substitution is generally selective for the C4 position. However, exceptions where C2 selectivity is observed are common, often influenced by electron-donating groups at other positions on the ring. wuxibiology.com LUMO map analysis is a powerful predictive tool; the LUMO lobes indicate the most electrophilic sites susceptible to nucleophilic attack. For 2,4-dichloropyrimidine (B19661) itself, the LUMO is predominantly located at C4, explaining the observed selectivity. When an electron-donating group like -NHMe is added at the C6 position, the LUMO distribution shifts, with lobes of similar size appearing at both C2 and C4, suggesting the possibility of a mixture of products or a switch in selectivity. wuxibiology.com
Machine learning models combined with quantum mechanical descriptors are also emerging as a powerful method for rapidly and accurately predicting regioselectivity in substitution reactions on a larger scale. rsc.orgmit.edu
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, particularly in a biological context. For pyrimidinediamines, which are often investigated for their medicinal potential, molecular docking is a key application. nih.govnih.gov It predicts how a ligand (the small molecule) might bind to the active site of a protein target.
Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses based on binding affinity or energy. mdpi.com This process helps to elucidate the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov
Studies on various pyrimidine derivatives have demonstrated their potential as inhibitors for a range of biological targets. For example, docking studies of pyrimidine sulfonamide derivatives into the PI3Kα active site revealed favorable binding interactions, suggesting a potential anticancer mechanism. nih.gov Similarly, pyrimidine diamine derivatives designed as cholinesterase inhibitors were shown to interact with key residues in the active sites of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.gov The pyrimidine moiety often participates in crucial interactions; in one study, it formed a π-π interaction with a histidine residue (His438) in the enzyme's active site. nih.gov The binding energy and inhibition constant (Ki) are key outputs of these studies, with lower values indicating stronger binding. mdpi.com
Table 2: Examples of Molecular Docking Results for Pyrimidine Derivatives
| Ligand System | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interactions Noted | Source(s) |
|---|---|---|---|---|
| Diamino pyrimidine derivative (Compd. 9) | Human Acetylcholinesterase (hAChE) | N/A (Ki = 0.312 µM) | Interaction with enzymatic active site confirmed | nih.gov |
| Diamino pyrimidine derivative (Compd. 22) | Human Butyrylcholinesterase (hBChE) | N/A (Ki = 0.099 µM) | π–π interaction with His438, H-bond with amine | nih.gov |
| Bis[pyrimidine-dione] derivative | Dehydrosqualene synthase (CrtM) | -7.97 | Four conventional hydrogen bonds | mdpi.com |
| Pyrimidine derivative (Compd. 6) | Thymidylate synthase | -8.7 | Excellent binding interaction | researchgate.net |
Note: This table presents findings from various pyrimidine systems to illustrate the application of docking studies.
A molecule's conformation—its three-dimensional shape—is critical for its biological activity. The presence of a solvent, like water in biological systems, can significantly influence a molecule's preferred conformation. Computational methods can simulate these effects. eurekalert.org
Molecular dynamics (MD) simulations can be used to study the flexibility of a ligand and its conformational changes upon binding to a target. nih.gov For example, 250-nanosecond MD simulations of pyrimidine inhibitors bound to cholinesterases were used to confirm the stability of the binding poses predicted by docking. nih.gov Such simulations provide a dynamic picture of the interactions, showing how the ligand adapts its shape within the binding pocket and how water molecules might mediate interactions. nih.gov Semi-empirical quantum-chemical methods can also be used to calculate the energetic parameters of different conformations in both a vacuum and an aqueous medium, revealing how the environment affects the molecule's structure. ysu.am This analysis is crucial for designing drugs, as the biologically active conformation may differ from the lowest-energy conformation in a vacuum.
Computational Approaches to Structure-Activity Relationships (SAR)
The exploration of Structure-Activity Relationships (SAR) through computational methods is a cornerstone in modern medicinal chemistry for the discovery and optimization of bioactive molecules. For pyrimidinediamine systems, including N4-substituted analogs like n4-butyl-6-chloropyrimidine-4,5-diamine, these approaches provide invaluable insights into the structural requirements for biological activity. Computational SAR studies enable the prediction of activity, the elucidation of interaction mechanisms at a molecular level, and the rational design of novel, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) analysis is a principal tool in this domain. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrimidine derivatives, various QSAR studies have been successfully conducted to predict their efficacy as anticancer, antimicrobial, and enzyme inhibitors. researchgate.netnih.govnih.gov These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.netmdpi.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. mdpi.com These methods provide a three-dimensional map of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with biological activity. For instance, a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors revealed the significant contributions of steric and electrostatic fields to their inhibitory activity. mdpi.com Such findings are crucial for understanding how modifications to the pyrimidine scaffold, such as the introduction of a butyl group at the N4 position or a chloro group at the C6 position, could influence the compound's interaction with its biological target.
The following table summarizes the statistical parameters from a representative 3D-QSAR study on pyrimidine derivatives, highlighting the predictive power of the generated models.
| 3D-QSAR Model | q² | r² | SEE | F-value | Predictive r² |
| CoMFA | 0.818 | 0.917 | 8.142 | 114.235 | 0.794 |
| CoMSIA | 0.801 | 0.897 | 9.057 | 90.340 | 0.762 |
Table 1: Statistical results of CoMFA and CoMSIA models for a series of thieno-pyrimidine derivatives. q² represents the leave-one-out cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimate, F is the Fischer test value, and predictive r² is the correlation coefficient for the external test set. Data sourced from a study on thieno-pyrimidine derivatives as breast cancer inhibitors. mdpi.com
In Silico Prediction of Biological Activity
In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs. For pyrimidinediamine systems, these predictions are often based on molecular docking simulations and pharmacophore modeling.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. unair.ac.id This allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. unair.ac.id For example, in silico analysis of pyrimidine derivatives as potential antibacterial agents involved docking them into the active site of dihydrofolate reductase (DHFR). unair.ac.id The study predicted that these compounds could act by mimicking the natural substrate of the enzyme. unair.ac.id The binding energy and inhibition constant (Ki) are key parameters derived from docking studies that help in ranking compounds based on their predicted potency. unair.ac.id
The table below presents the results of a molecular docking study of pyrimidine derivatives against E. coli DHFR, demonstrating the utility of this method in predicting antibacterial activity.
| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |
| 1 | -6.39 | 20.78 |
| 2 | -6.08 | 34.88 |
| 3 | -6.60 | 14.53 |
Table 2: Predicted binding energies and inhibition constants for pyrimidine derivatives docked into the active site of E. coli DHFR. Lower binding energy and Ki values indicate potentially higher inhibitory activity. Data sourced from an in silico analysis of pyrimidine derivatives as potential antibacterial agents. unair.ac.id
Pharmacophore modeling is another powerful in silico tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used to screen large virtual libraries of compounds to identify new potential hits. For pyrimidine-based inhibitors, pharmacophore models have been developed to guide the design of compounds targeting kinases and other enzymes. nih.govnih.gov
Furthermore, machine learning algorithms are increasingly being employed to develop predictive models for the biological activity of pyrimidine derivatives. nih.govmdpi.com These models are trained on datasets of compounds with known activities and can learn complex structure-activity relationships. For instance, a machine learning-based QSAR model was developed to predict the antiproliferative activity of pyrimidine and uracil (B121893) derivatives against HeLa cancer cells, demonstrating high predictive accuracy. nih.gov
Rational Design Strategies Informed by Computational Models
Computational models, including QSAR, molecular docking, and pharmacophore models, provide a solid foundation for the rational design of new and improved pyrimidinediamine-based molecules. nih.gov These strategies move beyond traditional trial-and-error approaches, allowing for a more targeted and efficient drug discovery process.
Structure-based drug design is a prominent rational design strategy that relies on the three-dimensional structure of the target protein. nih.gov By understanding the architecture of the binding site, medicinal chemists can design molecules that fit precisely and form optimal interactions. For pyrimidine derivatives targeting kinases, for example, computational studies have elucidated the key interactions within the ATP-binding pocket, guiding the design of more selective and potent inhibitors. nih.gov These studies can highlight the importance of specific substitutions on the pyrimidine ring for enhancing binding affinity and selectivity. nih.gov
A successful example of rational design is the development of novel inhibitors targeting the Janus kinase 3 (JAK3)/STAT pathway. nih.gov In this study, a combination of QSAR, pharmacophore modeling, and molecular docking was used to design new pyrimidine-4,6-diamine derivatives with high predicted inhibitory potency. nih.gov The computational models identified the key structural features required for activity and guided the modification of the lead compounds to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Another rational design approach involves a hybrid strategy, where pharmacophores from different classes of inhibitors are combined to create novel polypharmacological agents. nih.gov For instance, a study on the design of dual inhibitors of BET proteins and kinases incorporated a pyrimidine-2-ylamino moiety, a known kinase hinge binder, into a larger scaffold. nih.gov This rational approach led to the development of potent dual inhibitors with a novel mechanism of action. nih.gov The design process was guided by an understanding of the structural requirements for binding to both targets.
Research Applications and Biological Significance of Pyrimidinediamine Scaffolds in Academic Contexts
Development of Pyrimidinediamine-Based Inhibitors in Oncology Research
The pyrimidine (B1678525) scaffold is a cornerstone in the development of targeted cancer therapies, primarily due to its role as a bioisostere for purines and its ability to inhibit key enzymes in cancer progression. Numerous derivatives have been synthesized and evaluated for their potential to inhibit protein kinases, which are crucial regulators of cell growth, differentiation, and metabolism.
Kinase Inhibition Studies (e.g., FLT3, CDK, Tyrosine Kinases, EGFR)
Derivatives built upon the pyrimidinediamine framework have demonstrated potent inhibitory activity against several families of protein kinases implicated in cancer.
EGFR and FGFR Inhibition: In the context of non-small cell lung cancer (NSCLC), resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors can arise from the activation of the FGF2-FGFR1 autocrine pathway. To address this, 4,6-pyrimidinediamine derivatives have been designed as dual inhibitors of both EGFR and Fibroblast Growth Factor Receptor (FGFR). One such derivative, identified as BZF 2, was found to be a highly selective and potent dual inhibitor, offering a promising strategy against EGFR/FGFR1-positive NSCLC.
ALK Inhibition: Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase, is another critical target in cancers like NSCLC. Researchers have developed 2,4-pyrimidinediamine derivatives as dual inhibitors of ALK and histone deacetylases (HDACs). A lead compound, 12a, showed significant inhibitory potency against wild-type ALK (ALKʷᵗ) and HDAC1, demonstrating a synergistic approach to combating ALK-addicted cancers.
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutation is common in acute myeloid leukemia (AML), correlating with poor prognosis. Trisubstituted purines, which are structurally related to pyrimidines, have been identified as potent FLT3 kinase inhibitors. This has inspired the investigation of various heterocyclic cores, including pyrimidines, as scaffolds for new FLT3 inhibitors. Furthermore, inhibiting Pim kinase, which is upregulated by FLT3-ITD, has been shown to sensitize FLT3-ITD AML cells to other chemotherapeutic agents.
Investigations into Mechanisms of Action in Cancer Pathways (e.g., cell cycle progression, apoptosis induction)
The anticancer effects of pyrimidinediamine derivatives are mediated through the modulation of fundamental cellular processes, including the cell cycle and programmed cell death (apoptosis).
Cell Cycle Arrest: Different pyrimidine derivatives have been shown to arrest the cell cycle at various phases. One study found that a novel pyrimidine derivative arrested the cell cycle of HCT-116 colon cancer cells at the G0-G1 stage. Another series of pyrimidine derivatives containing aryl urea (B33335) moieties was reported to arrest the cell cycle at the G2/M phase in SW480 colon cancer cells. In studies on dual ALK and HDAC inhibitors, a 2,4-pyrimidinediamine derivative was observed to slightly arrest the cell cycle at the S phase in A549 lung cancer cells.
Apoptosis Induction: A primary mechanism for many pyrimidine-based anticancer agents is the induction of apoptosis. A derivative, compound 4b, was shown to induce apoptosis in SW480 cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. This compound also induced the loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. Similarly, a dual EGFR/FGFR inhibitor, BZF 2, was found to induce apoptosis in NSCLC cell lines. Flow cytometry analysis confirmed that a dual ALK/HDAC inhibitor, compound 12a, dose-dependently increased the percentage of apoptotic cells in both A549 and H2228 cancer cell lines.
Cell-Based and Preclinical In Vivo Efficacy Studies in Research Models
The therapeutic potential of pyrimidinediamine-based compounds has been validated in various research models, from cancer cell lines to preclinical animal studies.
In Vitro Efficacy: The antiproliferative activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50). For instance, a pyrimidine derivative with an aryl urea moiety (compound 4b) exhibited an IC50 value of 11.08 µM against the SW480 colon cancer cell line. A dual EGFR/FGFR inhibitor (BZF 2) showed significant potency with IC50 values of 2.11 µM and 0.93 µM against H226 and HCC827 GR NSCLC cell lines, respectively. A series of 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one scaffolds showed high efficacy in various colon cancer cell lines with GI50 values (a measure of growth inhibition) ranging from 0.24 to 1.26 μM.
In Vivo Efficacy: Preclinical studies in animal models provide further evidence of efficacy. An anti-tumor activity test in an in vivo model demonstrated that the dual EGFR/FGFR inhibitor BZF 2 significantly shrank tumor size. Likewise, a potent dual ALK and HDACs inhibitor, compound 12a, possessed desirable in vivo antitumor potency in a SK-N-BE(2) neuroblastoma xenograft model.
Table 1: In Vitro Efficacy of Selected Pyrimidinediamine Derivatives in Oncology Research This table is interactive and can be sorted by clicking on the headers. | Compound/Derivative Class | Target(s) | Cancer Cell Line | Efficacy Metric (IC50/GI50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrimidine-Aryl Urea (4b) | Apoptosis Inducer | SW480 (Colon) | 11.08 µM | | | 4,6-Pyrimidinediamine (BZF 2) | EGFR / FGFR | H226 (NSCLC) | 2.11 µM | | | 4,6-Pyrimidinediamine (BZF 2) | HCC827 GR (NSCLC) | 0.93 µM | | | Dihydropyrimido[4,5-d]pyrimidine | Lck | Colon Cancer Lines | 0.24 - 1.26 µM | |
Exploration of Pyrimidinediamines as Antimicrobial Agents in Research
The pyrimidine scaffold is a privileged structure in the development of antimicrobial agents, owing to its presence in endogenous substances and its ability to interact with essential microbial enzymes and biopolymers. This has driven extensive research into pyrimidine derivatives as potential treatments for bacterial, fungal, and viral infections.
Antibacterial Activity Studies against Pathogenic Strains (e.g., drug-resistant bacteria)
Pyrimidinediamine derivatives have been extensively studied for their antibacterial properties, often targeting metabolic pathways essential for bacterial survival.
Mechanism of Action: A major target for pyrimidinediamine-based antibacterials is the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis. Compounds like Trimethoprim, a 2,4-diaminopyrimidine (B92962) derivative, are well-known DHFR inhibitors. Another key bacterial enzyme targeted by pyrimidine derivatives is DNA gyrase, a topoisomerase II essential for DNA replication and repair.
Activity Against Drug-Resistant Strains: The emergence of multidrug-resistant (MDR) bacteria is a major global health threat, prompting the development of novel agents. Pyrimidine derivatives have shown promise against these challenging pathogens. In one study, certain derivatives exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with a minimum inhibitory concentration (MIC) of <1 μg/mL on both standard and drug-resistant strains. One compound in this series proved effective against both MDR and extensively drug-resistant (XDR) M. tuberculosis with MICs of 0.48 and 3.9 μg/mL, respectively.
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives This table is interactive and can be sorted by clicking on the headers.
| Derivative Class / Compound | Target Pathogen | Resistance Profile | Efficacy Metric (MIC) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative (30) | M. tuberculosis | MDR | 0.48 µg/mL | |
| Pyrimidine Derivative (30) | M. tuberculosis | XDR | 3.9 µg/mL | |
| Pyrimidine-Benzimidazole | Staphylococcus aureus | - | Potency equivalent to ciprofloxacin | |
| Pyrimidine-Benzimidazole | Escherichia coli | - | Potency equivalent to ciprofloxacin |
Antiviral and Antifungal Research
The broad biological activity of the pyrimidine scaffold extends to antifungal and antiviral applications.
Antifungal Activity: Researchers have synthesized numerous pyrimidine derivatives and tested them against pathogenic fungi. In one study, pyrimidine derivatives containing an amide moiety were tested against several plant pathogenic fungi. Compounds 5f, 5n, 5o, and 5p showed inhibition rates of 100.0%, 91.8%, 100.0%, and 93.4%, respectively, against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. Another study noted that pyrimidine-linked benzimidazole (B57391) derivatives were effective against Candida albicans at a MIC of 250 μg/mL.
Antiviral Activity: Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, human coronaviruses (HCoVs), and herpes simplex virus (HSV). A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that derivatives with a cyclopropylamino group showed remarkable efficacy against HCoV-229E. This antiviral action is sometimes linked to the inhibition of host kinases, such as EGFR, which are involved in the infection processes of viruses like influenza A.
Mechanistic Insights into Antimicrobial Action
The antimicrobial potential of pyrimidine derivatives has been a subject of considerable research. While specific mechanistic studies on N4-Butyl-6-chloropyrimidine-4,5-diamine are not extensively documented in publicly available literature, the broader class of chloropyrimidines has demonstrated notable antimicrobial and antimycotic activities. nih.gov The antimicrobial action of many compounds is often attributed to their ability to disrupt essential cellular processes in pathogens.
For instance, some antimicrobial agents function by elevating reactive oxygen species (ROS) levels within bacterial cells, leading to oxidative stress and subsequent damage to cellular structures. nih.gov This mechanism, involving increased ROS production and lipid peroxidation, can result in membrane damage and alterations in essential membrane components like proteins and phospholipids. nih.gov
In the context of pyrimidine derivatives, substitutions on the pyrimidine ring play a crucial role in their antimicrobial efficacy. Research on a series of pyrimidine derivatives has shown that the presence of an aryl, heteroaryl, or alkylthio substituent at the C-6 position, along with an alkylthio group at the C-2 position, can confer significant in vitro activity against various pathogenic bacteria, including strains of Mycobacterium tuberculosis. nih.gov Certain compounds within this class have exhibited potent antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL. nih.gov Furthermore, some derivatives have also shown efficacy against Escherichia coli and Pseudomonas aeruginosa. nih.gov
The specific contribution of the N4-butyl group and the 6-chloro substituent of this compound to its antimicrobial profile remains an area for further investigation. However, the presence of the chlorine atom at the C-6 position is a salient feature that aligns with the structural characteristics of other antimicrobially active chloropyrimidines. nih.gov
Pyrimidinediamines in Other Investigational Therapeutic Area Research
The pyrimidine scaffold is a well-established pharmacophore in the development of antimalarial agents. nih.gov A notable example is pyrimethamine, a pyrimidine derivative that targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium. nih.govresearchgate.net The parasite's reliance on de novo pyrimidine biosynthesis makes enzymes in this pathway attractive targets for antimalarial drugs. nih.govresearchgate.net
Research has explored various pyrimidine-based compounds for their antiplasmodial activity. For example, some pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Certain compounds in these series have shown IC50 values in the single-digit micromolar range and have been identified as inhibitors of the P. falciparum cysteine proteases, falcipain-2 and falcipain-3. nih.gov
The potential antimalarial activity of this compound would likely be influenced by its ability to interact with key parasitic targets. The diamino-pyrimidine core is a crucial feature, and the nature of the substituents at the N4 and C6 positions can significantly modulate activity. Further studies are required to ascertain the specific antiplasmodial efficacy and mechanism of action of this particular compound.
The role of purine (B94841) and pyrimidine metabolism in the central nervous system (CNS) is critical, and alterations in these pathways have been linked to various neurological disorders. nih.govbohrium.com This has spurred research into pyrimidine derivatives as potential CNS-active agents. While direct studies on this compound in neurological disorders are limited, related aminopyridine and diaminopyridine compounds have been investigated for their effects on the nervous system. nih.gov
The primary mechanism of action for some aminopyridines is the blockade of voltage-gated potassium channels. nih.gov This action can modulate neuronal excitability and has been explored in the context of conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome. nih.gov Given that this compound possesses a diaminopyrimidine structure, its potential to interact with ion channels or other CNS targets is a plausible area for future research. The lipophilicity imparted by the butyl group could influence its ability to cross the blood-brain barrier, a key consideration for CNS-active drugs.
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govnih.govconsensus.apprsc.orgresearchgate.net The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various cytokines. rsc.org
Studies on 2,4,6-trisubstituted pyrimidines have identified compounds with potent anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen. nih.gov For instance, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine has emerged as a lead structure with significant activity in both anti-inflammatory and analgesic assays. nih.gov The nature and position of substituents on the pyrimidine ring are critical determinants of this activity.
In other studies, bicyclic, tricyclic, and tetracyclic condensed pyrimidines have also demonstrated considerable analgesic and anti-inflammatory effects. nih.gov Some of these compounds exhibited potency comparable to indomethacin (B1671933) in animal models. nih.gov The structural features of this compound, including the amino groups and the chloro substituent, suggest that it could be a candidate for investigation in this therapeutic area.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are crucial for the rational design of new therapeutic agents. nih.gov
The pyrimidinediamine scaffold possesses key pharmacophoric features that contribute to its diverse biological activities. These often include hydrogen bond donors and acceptors, which are critical for molecular recognition at biological targets. researchgate.net For instance, in the context of antibacterial biotin (B1667282) carboxylase inhibitors, the pyridopyrimidine core provides essential hydrogen bonding interactions. researchgate.net
The general pharmacophoric model for many pyrimidine-based inhibitors involves a heterocyclic core that can be variously substituted to optimize interactions with the target protein. For this compound, the key features include:
The Pyrimidinediamine Core: The two amino groups can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.
The N4-Butyl Group: This lipophilic group can engage in hydrophobic interactions within a binding pocket, potentially influencing potency and selectivity. The length and branching of the alkyl chain can be critical.
The 6-Chloro Substituent: This electron-withdrawing group can modulate the electronic properties of the pyrimidine ring and may also participate in halogen bonding or other specific interactions with the target.
The following table summarizes the potential influence of these features on biological activity based on general SAR principles observed in related pyrimidine derivatives.
| Structural Feature | Potential Influence on Biological Activity |
| Pyrimidinediamine Core | Essential for hydrogen bonding interactions with target enzymes or receptors. |
| N4-Butyl Group | May enhance binding through hydrophobic interactions; can affect solubility and cell permeability. |
| 6-Chloro Substituent | Modulates electronic properties of the ring; can contribute to binding affinity and selectivity. |
Rational Design and Optimization of Pyrimidinediamine Libraries
The pyrimidinediamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. smolecule.com This makes it an excellent starting point for the rational design of compound libraries to screen for new drugs. The process of rational design involves strategically modifying the core scaffold to explore a wide range of chemical space and to optimize interactions with a specific biological target.
The design of pyrimidinediamine libraries often focuses on creating a diverse set of derivatives by introducing various substituents at different positions on the pyrimidine ring. This allows researchers to systematically investigate structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. For instance, modifying the substituents on the amino groups or replacing the chlorine atom on compounds like this compound can lead to significant changes in their biological effects.
Optimization of these libraries is a key step in drug discovery. After an initial "hit" is identified from screening, medicinal chemists synthesize a focused library of related compounds to improve properties such as potency, selectivity, and pharmacokinetic profiles. For example, if a pyrimidinediamine derivative shows promising activity against a particular enzyme, further optimization might involve synthesizing analogs with different alkyl or aryl groups to enhance binding to the enzyme's active site. Computational methods, such as molecular docking, are often employed to predict which modifications are most likely to lead to improved activity, thus guiding the synthetic efforts.
Pyrimidinediamines as Precursors for Complex Fused Heterocyclic Architectures (e.g., Purines)
One of the most significant applications of pyrimidinediamines in academic and industrial research is their use as precursors for the synthesis of fused heterocyclic systems. The arrangement of the two amino groups on the pyrimidine ring in a 1,2-relationship, as seen in 4,5-diaminopyrimidines, is ideal for the construction of a second, fused ring.
A prime example of this is the synthesis of purines. Purines, which include the essential nucleic acid bases adenine (B156593) and guanine, are fundamental to all life. The de novo biosynthesis of purines in organisms involves the gradual construction of the purine ring system. bldpharm.com In the laboratory, a common strategy to synthesize purine derivatives is to start with a 4,5-diaminopyrimidine (B145471) and then form the second five-membered imidazole (B134444) ring. This can be achieved by reacting the diaminopyrimidine with a one-carbon electrophile, such as formic acid or a derivative thereof.
The versatility of this approach allows for the synthesis of a wide variety of substituted purines. By starting with a substituted pyrimidinediamine like this compound, researchers can introduce specific functionalities into the final purine product. The butyl group at the N4-position and the chlorine atom at the 6-position of the starting material will be retained in the resulting purine, allowing for the creation of novel purine derivatives with potentially unique biological properties.
Beyond purines, pyrimidinediamines can be used to synthesize a range of other fused heterocyclic systems, such as pteridines, pyrazolo[3,4-d]pyrimidines, and triazolo[4,5-d]pyrimidines. These fused ring systems are also prevalent in biologically active molecules and are of great interest in the development of new therapeutic agents. The ability to readily access these complex architectures from relatively simple pyrimidinediamine precursors underscores the importance of compounds like this compound in modern organic and medicinal chemistry.
Q & A
Basic Questions
Q. What are the established synthetic routes for n4-Butyl-6-chloropyrimidine-4,5-diamine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of 4,5-diamino-6-chloropyrimidine with butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires inert atmospheres (N₂/Ar), stoichiometric control of the alkylating agent, and purification via column chromatography. Reaction progress is monitored by TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the butyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺.
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and confirm substitution patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat), work in fume hoods, and avoid inhalation/contact. Store in airtight containers away from oxidizing agents. Follow protocols for chlorinated amines, including spill containment with vermiculite and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, considering variables like solvent polarity and temperature?
- Methodological Answer : Implement a 2³ factorial design to test solvent (DMF vs. THF), temperature (60°C vs. 100°C), and base (K₂CO₃ vs. NaH). Analyze interactions using ANOVA to identify dominant factors. For example, DMF’s high polarity may enhance nucleophilicity of the amine, while NaH increases reaction rate but risks side reactions .
Q. How do steric and electronic effects of the n4-butyl group influence the compound’s reactivity in substitution reactions compared to methyl or phenyl analogs?
- Methodological Answer :
- Steric Effects : The bulky butyl group may hinder nucleophilic attack at the pyrimidine C2/C4 positions, reducing reaction rates with bulky electrophiles.
- Electronic Effects : Compare Hammett σ values for N4-alkyl groups to quantify electron-donating/withdrawing effects. Kinetic studies with Grignard reagents or Pd-catalyzed couplings can validate trends .
Q. What strategies resolve contradictions in reported solubility data of this compound across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC to rule out impurities affecting solubility.
- Polymorph Screening : Conduct PXRD to identify crystalline forms.
- Solvent Systems : Test Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
Q. How can computational modeling predict the supramolecular assembly of this compound via hydrogen bonding?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate H-bond strengths (e.g., N–H···Cl interactions).
- Molecular Dynamics (MD) : Simulate crystal packing in solvents like ethanol. Validate predictions with XRD data .
Q. In mechanistic studies, how does the chloro substituent at position 6 affect the electronic profile of the pyrimidine ring in electrophilic/nucleophilic reactions?
- Methodological Answer :
- DFT Analysis : Calculate Mulliken charges or electrostatic potential maps to show electron-deficient C5 due to the Cl group’s −I effect.
- Experimental Validation : Compare reactivity with 6-H or 6-F analogs in SNAr reactions (e.g., displacement with amines) .
Methodological Notes
- Theoretical Frameworks : Link synthesis to nucleophilic aromatic substitution (SNAr) mechanisms or frontier molecular orbital (FMO) theory for reactivity predictions .
- Data Contradictions : Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or spectral data .
- Advanced Characterization : Pair XRD with solid-state NMR to correlate crystal structure with dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
